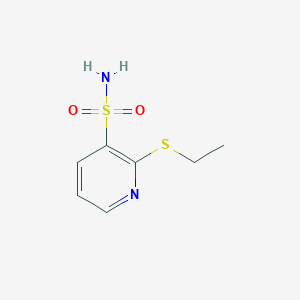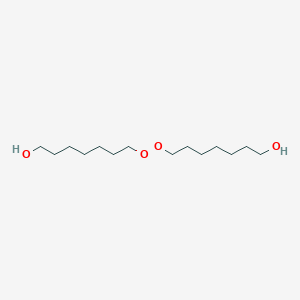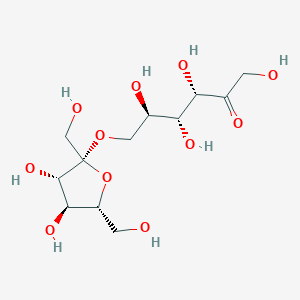![molecular formula C15H13ClN2O2S B231700 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide, also known as CMNB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential pharmacological properties. CMNB belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in the apoptotic process.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, indicating potential antiviral activity. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. However, its low solubility in water and other solvents can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the toxicity and potential side effects of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide for use as anticancer agents. Another area of research is the identification of the specific molecular targets of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide and the elucidation of its mechanism of action. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide in vivo, as well as its potential for combination therapy with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methoxyphenylhydrazine in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C15H13ClN2O2S |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-9-5-4-8-12(13)17-15(21)18-14(19)10-6-2-3-7-11(10)16/h2-9H,1H3,(H2,17,18,19,21) |
Clé InChI |
LPUXMSQCZSGUAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)




